molecular formula C15H18N2O6 B1612889 2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate CAS No. 724721-93-1

2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate

Cat. No.: B1612889
CAS No.: 724721-93-1
M. Wt: 322.31 g/mol
InChI Key: GXJQSYICCJSBFJ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate is an organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of anticonvulsant and anticancer agents .

Mechanism of Action

Target of Action

The primary target of this compound is proteins, specifically those containing lysine residues . The compound can react with these proteins, leading to modifications of the lysine residues .

Mode of Action

The compound acts as a protein crosslinker . It reacts with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues . This modification can alter the function of the protein, potentially leading to changes in cellular processes.

Biochemical Pathways

For instance, it has been shown to enhance cell-specific productivity in certain contexts .

Pharmacokinetics

It has been noted that the compound has high metabolic stability on human liver microsomes . This suggests that it may have a relatively long half-life in the body, potentially leading to sustained effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a protein crosslinker. By modifying lysine residues on proteins, it could potentially alter protein function, disrupt protein-protein interactions, or impact protein stability. In one study, it was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. For instance, the pH of the environment could impact the compound’s ability to react with proteins Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with a heptanoic acid derivative. The reaction is often carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate is unique due to its specific structure, which allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 7-(2,5-dioxopyrrol-1-yl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c18-11-6-7-12(19)16(11)10-4-2-1-3-5-15(22)23-17-13(20)8-9-14(17)21/h6-7H,1-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJQSYICCJSBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616574
Record name 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724721-93-1
Record name 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate
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2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate

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